8-Bromo-1,2,3,4-tetrahydro-benzocyclohepten-5-one
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Overview
Description
(E)-1-(4-Chlorophenyl)-3-dimethylaminopropenone is an organic compound characterized by the presence of a chlorophenyl group and a dimethylamino group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-3-dimethylaminopropenone typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of (E)-1-(4-Chlorophenyl)-3-dimethylaminopropenone may involve large-scale batch or continuous processes. The use of efficient catalysts and automated systems ensures consistent quality and scalability of the production process. The industrial methods focus on maximizing yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chlorophenyl)-3-dimethylaminopropenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1-(4-Chlorophenyl)-3-dimethylaminopropenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chlorophenyl)-3-dimethylaminopropenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-Chlorophenyl)-N-(4-chlorophenyl)methanimine
- N’-[(E)-(4-chlorophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide
Uniqueness
(E)-1-(4-Chlorophenyl)-3-dimethylaminopropenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H11BrO |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydrobenzo[7]annulen-9-one |
InChI |
InChI=1S/C11H11BrO/c12-9-5-6-11(13)10-4-2-1-3-8(10)7-9/h5-7H,1-4H2 |
InChI Key |
INQHIJMFDPBBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=CC2=O)Br |
Origin of Product |
United States |
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